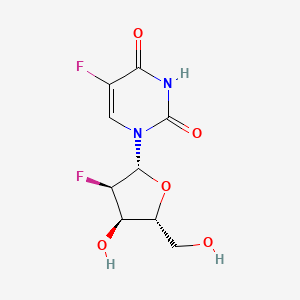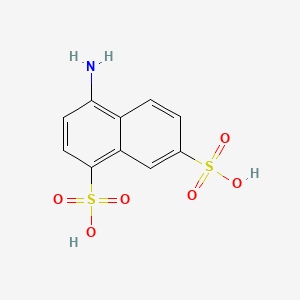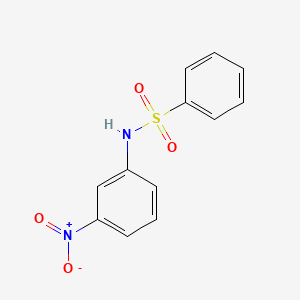![molecular formula C11H12O B1606157 Ethanone, 1-[4-(1-methylethenyl)phenyl]- CAS No. 5359-04-6](/img/structure/B1606157.png)
Ethanone, 1-[4-(1-methylethenyl)phenyl]-
Übersicht
Beschreibung
“Ethanone, 1-[4-(1-methylethenyl)phenyl]-” is a chemical compound with the molecular formula C11H12O . It is a ketone that contains a phenyl group with a 1-methylethenyl (isopropenyl) substitution at the 4-position .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-[4-(1-methylethenyl)phenyl]-” can be represented by the InChI string:InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3 . This indicates that the molecule consists of an acetophenone group with an isopropyl substitution at the 4-position of the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Ethanone, particularly a variant found in certain plants like Rhizophora mucronate, has demonstrated antimicrobial properties. A study focused on its efficacy against Staphylococcus aureus, revealing good binding affinities, especially with certain proteins like Dehydrosqualene synthase and Dihydrofolate reductase. ADMET studies indicated that this Ethanone variant abides by Lipinski’s rule of five, suggesting potential for pharmacological development (Medicharla et al., 2022).
Photoremovable Protecting Group for Carboxylic Acids
The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a variant of Ethanone, has been utilized as a novel photoremovable protecting group for carboxylic acids. This application is significant in organic chemistry, where it aids in the synthesis and isolation of carboxylic acids (Atemnkeng et al., 2003).
Anti-inflammatory Activity
Research on phenyl dimer compounds, including variants of Ethanone, has shown potential anti-inflammatory activities. These studies, conducted in vivo on Wistar strain albino rats, demonstrated moderate to good inhibitory properties, indicating possible therapeutic applications in inflammation-related conditions (Singh et al., 2020).
Corrosion Inhibition
Ethanone derivatives have been explored as corrosion inhibitors, particularly in environments like hydrochloric acid. The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone demonstrated high inhibition efficiency in these settings, with potential applications in industrial corrosion protection (Jawad et al., 2020).
Estrogen Receptor Modulators
Certain Ethanone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. These compounds exhibited notable activities in anti-implantation and uterotrophic inhibition, indicating their potential use in hormone-related therapies (Pandey et al., 2002).
Chiral Building Block in Organic Synthesis
Ethanone derivatives have been used as chiral building blocks in organic synthesis. One study highlighted the use of optically active 1-phenyl-1,2-ethanediol, derived from Ethanone, in creating high-purity chiral compounds, a key process in pharmaceutical synthesis (Nie Yao, 2003).
Eigenschaften
IUPAC Name |
1-(4-prop-1-en-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUYUVKNFDYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021625 | |
| Record name | p-Isopropenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- | |
CAS RN |
5359-04-6 | |
| Record name | Ethanone, 1-(4-(1-methylethenyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005359046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(1-Methylethenyl)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD76CV6K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
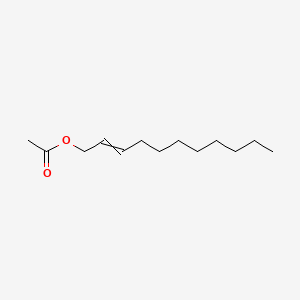
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
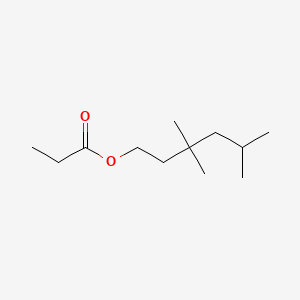
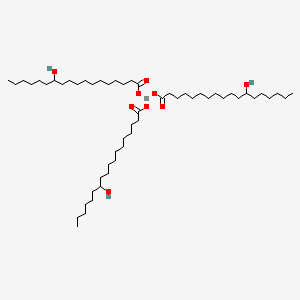
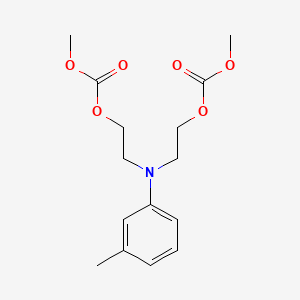
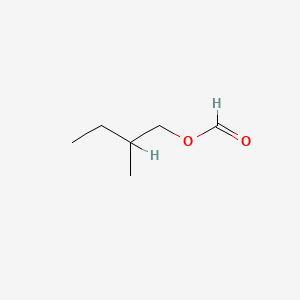
![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
